molecular formula C14H14NO3 B11947053 [Bis(4-methoxyphenyl)amino]oxidanyl

[Bis(4-methoxyphenyl)amino]oxidanyl

Cat. No.: B11947053
M. Wt: 244.27 g/mol
InChI Key: NJQKHLCMLSKSKD-UHFFFAOYSA-N
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Description

[Bis(4-methoxyphenyl)amino]oxidanyl is an organic compound known for its unique chemical properties and applications in various scientific fields. It is characterized by the presence of two methoxyphenyl groups attached to an amino group, which is further bonded to an oxidanyl group. This compound is often used in the synthesis of advanced materials and has significant implications in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(4-methoxyphenyl)amino]oxidanyl typically involves the reaction of 4-methoxyaniline with an oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the compound. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[Bis(4-methoxyphenyl)amino]oxidanyl undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [Bis(4-methoxyphenyl)amino]oxidanyl is used as a precursor for the synthesis of complex organic molecules. It is also employed in the development of new materials with unique electronic properties.

Biology

Medicine

In medicine, this compound is explored for its potential use in drug development, especially in the design of new therapeutic agents targeting oxidative stress-related diseases.

Industry

Industrially, the compound is used in the production of advanced materials such as organic semiconductors and conductive polymers. It is also utilized in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism of action of [Bis(4-methoxyphenyl)amino]oxidanyl involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile intermediate in various chemical processes. Its molecular targets include enzymes involved in oxidative stress pathways, and it can modulate the activity of these enzymes by altering their redox state.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methoxyphenyl)amine: Similar structure but lacks the oxidanyl group.

    4,4’-Dimethoxydiphenylamine: Another related compound with similar applications.

Uniqueness

[Bis(4-methoxyphenyl)amino]oxidanyl is unique due to the presence of the oxidanyl group, which imparts distinct redox properties. This makes it more versatile in applications involving electron transfer reactions compared to its analogs.

Properties

Molecular Formula

C14H14NO3

Molecular Weight

244.27 g/mol

InChI

InChI=1S/C14H14NO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3

InChI Key

NJQKHLCMLSKSKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)[O]

Origin of Product

United States

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